molecular formula C6H7IN2 B11751092 (5-Iodopyridin-2-yl)methanamine

(5-Iodopyridin-2-yl)methanamine

Cat. No.: B11751092
M. Wt: 234.04 g/mol
InChI Key: PEYFMTYKIYDKDL-UHFFFAOYSA-N
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Description

(5-Iodopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and a methanamine group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopyridin-2-yl)methanamine typically involves the iodination of 2-methylpyridine followed by the introduction of the amine group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: (5-Iodopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine oxides.

    Reduction Products: Reduced amines or alcohols.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

(5-Iodopyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Iodopyridin-2-yl)methanamine depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In chemical reactions, its reactivity is governed by the electronic and steric effects of the iodine and amine groups, facilitating various transformations.

Comparison with Similar Compounds

  • (2-Iodopyridin-3-yl)methanamine
  • (4-Iodopyridin-2-yl)methanamine
  • (5-Bromopyridin-2-yl)methanamine

Comparison:

  • Structural Differences: The position of the iodine and amine groups varies among these compounds, leading to differences in reactivity and properties.
  • Reactivity: (5-Iodopyridin-2-yl)methanamine is unique due to the specific positioning of the iodine atom, which influences its reactivity in substitution and coupling reactions.
  • Applications: While similar compounds may have overlapping applications, this compound’s unique structure makes it particularly valuable in certain synthetic and research contexts.

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(5-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2

InChI Key

PEYFMTYKIYDKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)CN

Origin of Product

United States

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